molecular formula C7H13NO B13633317 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine

Cat. No.: B13633317
M. Wt: 127.18 g/mol
InChI Key: CSUHTUDHCJRDAT-UHFFFAOYSA-N
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Description

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic amine characterized by a bicyclic structure where two three-membered rings (one containing an oxygen atom) share a single central carbon atom (the spiro center). Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol (free base). The oxygen atom in the spiro system enhances polarity, while the amine group provides a handle for derivatization or salt formation (e.g., hydrochloride salts) to improve solubility .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-oxaspiro[3.3]heptan-6-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5,8H2

InChI Key

CSUHTUDHCJRDAT-UHFFFAOYSA-N

Canonical SMILES

C1COC12CC(C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable oxetane derivative with an amine can yield the desired spirocyclic amine .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and applications.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution can produce a range of functionalized spirocyclic amines .

Scientific Research Applications

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine exerts its effects involves interactions with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. For instance, the compound could inhibit or activate certain pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine and analogous spirocyclic compounds:

Compound Name Molecular Formula Spiro System Heteroatom(s) Substituents Key Properties/Applications References
This compound C₇H₁₃NO [3.3] O None Moderate ring strain; polar amine
{1-Azaspiro[3.3]heptan-6-yl}methanamine C₇H₁₄N₂ [3.3] N None Basic NH group; H-bond donor
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride C₈H₁₃FClN [3.3] O Fluorine, Chloride Enhanced metabolic stability
{5-Oxaspiro[2.4]heptan-6-yl}methanamine C₇H₁₃NO [2.4] O None Higher ring strain; synthetic intermediate
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) C₁₂H₂₀N₂O₆ [3.3] O, N Oxalate counterion Salt improves solubility; drug candidate
N-Boc-1-(3-azabicyclo[3.1.1]heptan-6-yl)methanamine C₁₀H₁₈N₂O₂ [3.1.1] N Boc-protected amine Stabilizes amine for further coupling

Key Comparative Insights

Spiro System Variations :

  • The spiro[3.3] system (e.g., 1-Oxaspiro and 1-Azaspiro) imposes moderate ring strain, balancing reactivity and stability. In contrast, the spiro[2.4] system (e.g., 5-Oxaspiro[2.4]heptan-6-yl) introduces higher strain due to smaller rings, favoring reactivity in cycloadditions or electrophilic substitutions .

Nitrogen (e.g., 1-Azaspiro) introduces basicity, enabling salt formation (e.g., hydrochlorides) and participation in acid-base interactions .

Substituent Effects :

  • Fluorination (e.g., 6-fluoro derivative) enhances metabolic stability by resisting oxidative degradation. Chloride counterions (e.g., hydrochloride salts) improve aqueous solubility for in vivo applications .
  • Protective groups like Boc (tert-butoxycarbonyl) stabilize amines during synthesis, enabling selective deprotection for downstream functionalization .

Pharmacokinetic Implications :

  • Strained spiro systems (e.g., 1-Oxaspiro) exhibit "strain-release" reactivity, a property leveraged in drug design to achieve selective bond-forming reactions or modulate target engagement .
  • Azaspiro derivatives (e.g., 6-Oxa-1-azaspiro[3.3]heptane oxalate) are explored as bioisosteres for piperidines or morpholines, offering improved conformational restraint .

Biological Activity

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and research findings.

Synthesis of this compound

The synthesis typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. A common synthetic route includes:

  • Formation of Spirocyclic Intermediate : Reaction of a suitable oxirane with a cyclohexanone derivative under basic conditions.
  • Reductive Amination : The spirocyclic intermediate is subjected to reductive amination to introduce the methanamine group.

This method can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance efficiency and yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways, although the specific targets remain to be fully elucidated .

Anticancer Potential

The compound has also been studied for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro. It appears to modulate pathways involved in cell cycle regulation and apoptosis, potentially through interactions with specific receptors or enzymes critical for cancer cell survival .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study A : Demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Study B : Investigated its effects on human cancer cell lines, reporting a dose-dependent reduction in cell viability, particularly in breast and lung cancer models. The study highlighted the compound's ability to induce apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-{1-Oxaspiro[3.3]heptan-6-yl}methanolHydroxyl group instead of amineModerate antimicrobial activity
1-{1-Oxaspiro[2.4]heptan-6-yl}methanamineSmaller spirocyclic ringLower anticancer activity

The unique spirocyclic structure of this compound contributes to its distinct biological properties compared to similar compounds .

Q & A

Q. Key Considerations :

  • Control reaction temperature (e.g., 0–25°C) to avoid side reactions like ring-opening .
  • Use anhydrous conditions for moisture-sensitive steps.

Advanced: How can computational modeling predict the conformational stability of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can analyze:

  • Spirocyclic Strain : Assess bond angles and torsional strain in the bicyclic system .
  • Amine Protonation Effects : Predict pKa shifts due to the spiro structure’s electron-withdrawing effects .

Q. Example Findings :

  • The spiro oxygen may increase ring strain by ~5 kcal/mol compared to non-oxygen analogs, influencing reactivity .
  • Methanamine’s basicity is reduced (pKa ~8.5) compared to linear amines due to steric hindrance .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify spiro carbon connectivity (e.g., δ 70–90 ppm for quaternary carbons) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂CH₂ group) .
  • X-ray Crystallography : Resolve 3D conformation, particularly spiro ring planarity and amine orientation .

Q. Methodological Approach :

  • SAR Studies : Synthesize derivatives and test in vitro (e.g., radioligand binding assays).
  • MD Simulations : Map interactions with target proteins (e.g., serotonin receptors) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Profile : Based on structurally similar amines:
    • Skin/Eye Irritation : Wear nitrile gloves and goggles (H315/H319) .
    • Respiratory Protection : Use NIOSH-approved respirators (e.g., N95) if aerosolized .
  • Storage : Store in a desiccator at 4°C to prevent hydrolysis .

Advanced: How can contradictory data on spirocyclic amine reactivity be resolved?

Answer:
Contradictions (e.g., variable yields in alkylation reactions) may arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) favor SN2 pathways, while THF promotes elimination .
  • Steric Factors : Bulky substituents hinder nucleophilic attack; use kinetic vs. thermodynamic control studies .

Q. Resolution Strategies :

  • Reproduce experiments with strict controls (temperature, solvent purity).
  • Employ in situ IR monitoring to track intermediate formation .

Basic: What are the solubility properties of this compound?

Q. Answer :

  • Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol (~20 mg/mL) .
  • Nonpolar Solvents : Poor solubility in hexane (<1 mg/mL).
  • pH Dependence : Protonation at pH <6 increases water solubility (e.g., 10 mg/mL in 0.1M HCl) .

Advanced: What strategies optimize enantioselective synthesis of chiral spirocyclic amines?

Q. Answer :

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric cyclization (up to 90% ee) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .

Q. Answer :

  • Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C) .
  • Photostability : Expose to UV light (320–400 nm); monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–14) for 48h; assess by NMR .

Advanced: What role does the spirocyclic structure play in drug discovery?

Q. Answer :

  • Conformational Restriction : Preorganizes the amine for target binding (e.g., GPCRs), improving potency .
  • Metabolic Stability : Resists cytochrome P450 oxidation due to steric shielding .

Case Study : Analogous dispiro compounds show 5x longer half-life in hepatic microsomes vs. linear amines .

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